The compound 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride is a heterocyclic organic compound belonging to the naphthyridine class. This compound features a fused ring system formed by the combination of two pyridine rings, which contributes to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications, particularly in medicinal chemistry.
This compound is classified as a naphthyridine, specifically a tetrahydro derivative due to the saturation of the ring structure. Naphthyridines are known for their diverse pharmacological properties and are often investigated for their potential therapeutic applications. The specific structure of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one allows it to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride can be achieved through several methods. One common approach involves:
Recent advancements have introduced asymmetric synthesis methods that improve yield and selectivity without requiring extensive purification processes such as chromatography .
The molecular formula for 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one is with a molecular weight of approximately 176.22 g/mol. The structure features:
The compound's three-dimensional conformation can significantly affect its interaction with biological targets.
2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride undergoes several key chemical reactions:
These reactions are essential for developing derivatives with enhanced biological properties or altered pharmacokinetics.
The mechanism of action for 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride primarily involves its interaction with specific biological targets such as enzymes:
The physical properties of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride include:
Chemical properties involve its stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
The primary applications of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one; hydrochloride include:
Ruthenium-catalyzed transfer hydrogenation has emerged as a pivotal strategy for enantioselective synthesis of the tetrahydro-2,6-naphthyridinone core. Ru-JOSIPHOS catalysts (e.g., RuI(CO)₃(η³-C₃H₅)/(S)-JOSIPHOS) enable asymmetric reductive cyclization of ketone-bearing precursors using isopropanol as a hydrogen donor. This process exploits the concerted dehydrogenation-hydrogenation mechanism, where the catalyst dehydrogenates i-PrOH to acetone while generating a ruthenium hydride species that reduces the imine/enone intermediates. The iodide ligand critically enhances enantioselectivity (typically >95% ee) by stabilizing the transition state via formyl C–H···I hydrogen bonding [7].
Reaction optimization demonstrated that trifluoroethanol (TFE) mitigates product inhibition by facilitating alkoxide exchange, enabling ≤20 mmol scale reactions without erosion of enantiomeric purity [7] [4]. This method aligns with green chemistry principles by avoiding pressurized H₂ and stoichiometric metallic reductants.
Table 1: Performance of Ruthenium Catalysts in Enantioselective Cyclization
Catalyst System | Solvent | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
RuI(CO)₃(η³-C₃H₅)/(S)-JOSIPHOS | i-PrOH/TFE | 80 | 97 | 89 |
RuCl₂(PPh₃)₃/(R)-BINAP | i-PrOH | 80 | 78 | 65 |
[Ru(p-cymene)I₂]₂/(S)-SEGPHOS | TFE | 70 | 92 | 82 |
Palladium-catalyzed Heck couplings enable direct vinylation of chlorinated precursors to construct the bicyclic framework. Specifically, 4-chloro-2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridine undergoes coupling with acrylates or styrenes using Herrmann’s palladacycle (1 mol%) and tri-o-tolylphosphine in DMA at 120°C. This method achieves C3-alkenylation with >85% regioselectivity and full retention of the hydrochloride salt’s crystallinity [3] [7].
Key innovations include:
This methodology facilitates late-stage diversification at C3, accommodating electron-rich (vinyl ethers) and sterically hindered (α-methylstyrene) alkenes [3].
Tandem intramolecular hydroamination-cyclization sequences provide atom-efficient ring closure. Amino-yne precursors derived from N-propargylated γ-aminoketones undergo cyclization using Au(I)/Ag(I) or Zn(OTf)₂ catalysts. Gold-phosphine complexes (e.g., JohnPhosAuNTf₂) at 0.5 mol% loading in dichloroethane afford the tetrahydronaphthyridinone core in ≤92% yield via 5-exo-dig cyclization followed by ketone reduction [6] [10].
Table 2: Cyclization Methods for Ring Formation
Precursor | Catalyst | Conditions | Yield (%) |
---|---|---|---|
N-Propargyl-δ-ketoamine | Zn(OTf)₂ (10 mol%) | Toluene, 110°C, 12h | 78 |
N-Propargyl-δ-ketoamine | JohnPhosAuNTf₂ (0.5 mol%) | DCE, 25°C, 2h | 92 |
Resin-bound δ-amino alkyne | AgOTf (5 mol%) | DMF, 80°C, 8h | 85 (crude) |
Solid-phase variants employ Wang resin-bound amines acylated with Fmoc-amino acids. After deprotection, the resulting primary amines react with β-monomethyl itaconate in MeOH/toluene (3:1) at 60°C, followed by saponification and acid-mediated cyclization to release 2,6-naphthyridinones [6].
The enhanced reactivity of 2-chloropyridine derivatives enables efficient construction of the naphthyridine core. Pd-catalyzed amination of 2-chloro-3-cyanopyridine with 4-aminobutanoate esters occurs at 60°C using BrettPhos Pd G3 (2 mol%), achieving >95% conversion without protecting groups. This leverages 2-chloropyridine’s 100-fold higher reactivity versus 3-chloropyridine due to nitrogen α-position resonance stabilization [5] [3].
Innovative protocols include:
These methods demonstrate compatibility with sensitive functional groups (esters, nitriles), crucial for late-stage modifications [8] [3].
Solid-phase synthesis enables rapid generation of naphthyridinone libraries via photocleavable linker technology. Nanoporous poly(HEMA-co-EDMA) microarrays functionalized with o-nitrobenzyl linkers allow stepwise assembly starting with Fmoc-protected 4-aminopiperidine. Key steps involve:
This platform achieves >12,000 analogs in 72 hours with average 85% purity (LC-MS). Structural diversity is introduced via:
Table 3: Solid-Phase Library Synthesis Parameters
Step | Reagents/Conditions | Time | Efficiency (%) |
---|---|---|---|
Amine acylation | HATU, DIEA, DMF, 25°C | 2h | >98 |
Fmoc deprotection | 20% piperidine/DMF | 30 min | >99 |
Cyclization | TFA/CH₂Cl₂ (1:99), 40°C | 4h | 90 |
Photocleavage | UV 365 nm, pH 7.4 buffer | 15 min | 95 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8